N-(carbamothioylamino)acetamide hydrate

Description

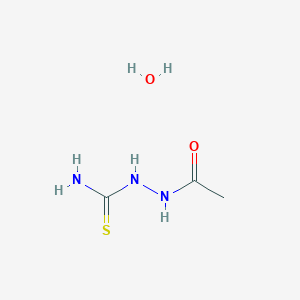

N-(Carbamothioylamino)acetamide hydrate is a thiourea-derived acetamide compound characterized by a carbamothioylamino (-NH-CS-NH₂) functional group attached to an acetamide backbone. The hydrate form indicates the presence of water molecules in its crystalline structure, which may enhance stability or solubility. Thiourea derivatives are often explored for pharmaceutical and agrochemical uses due to their bioactivity, such as enzyme inhibition or antimicrobial effects .

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetamidothiourea;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3OS.H2O/c1-2(7)5-6-3(4)8;/h1H3,(H,5,7)(H3,4,6,8);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYUDRFVXXTUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=S)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(carbamothioylamino)acetamide hydrate typically involves the reaction of acetamide with thiourea under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate .

Industrial Production Methods: The process may include steps for purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-(carbamothioylamino)acetamide hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted acetamides.

Scientific Research Applications

N-(carbamothioylamino)acetamide hydrate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(carbamothioylamino)acetamide hydrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with the function of enzymes involved in cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The thiourea moiety in the target compound distinguishes it from analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide (cyano group) or ranitidine derivatives (nitro and furan groups). Thiourea groups are known for metal-binding and enzyme-inhibiting properties . Hydrate forms, as seen in cephalosporin derivatives (), often enhance solubility and shelf-life, suggesting similar practical benefits for this compound.

Pharmaceutical Relevance: Ranitidine-related acetamides () highlight the role of sulfur and nitrogen-rich structures in drug design, particularly for gastrointestinal therapeutics.

Safety and Toxicity: Limited toxicological data for 2-cyano-N-[(methylamino)carbonyl]acetamide () underscore the need for rigorous safety profiling of novel thiourea-acetamide hybrids.

Biological Activity

N-(carbamothioylamino)acetamide hydrate is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a carbamothioyl group attached to an acetamide backbone. This structural configuration is believed to contribute to its biological activities.

Antiviral Activity

Recent studies have demonstrated that compounds related to N-(carbamothioylamino)acetamide exhibit significant antiviral properties. For instance, a study evaluated various thioquinazoline derivatives, including those with acetamide moieties, for their effectiveness against the NRC-03-nhCoV virus. The results indicated that certain derivatives displayed moderate to potent antiviral activity, with IC50 values ranging from 21.4 µM to 531.3 µM (Table 1) .

Table 1: Antiviral Activity of Thioquinazoline Derivatives

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 17g | 21.4 | 125.0 | 5.8 |

| 18c | 38.45 | 150.0 | 3.9 |

| 11b | 79.2 | 431.4 | 5.4 |

| 12a | 173.6 | 431.4 | 2.5 |

The selectivity index (SI), which is the ratio of CC50 to IC50, indicates the safety profile of these compounds relative to their antiviral potency. Higher SI values suggest a better therapeutic window.

Cytotoxicity

The cytotoxic effects of N-(carbamothioylamino)acetamide derivatives were also assessed using Vero-E6 cell lines. The CC50 values indicated varying levels of cytotoxicity among different compounds, with some exhibiting significant toxicity at concentrations that were effective against viral replication .

The antiviral mechanism of this compound appears to involve the inhibition of viral proteases, which are critical for viral maturation and replication. Inhibition of these enzymes can reduce the assembly of mature viral particles, thereby limiting viral propagation .

Case Studies

A notable case study involved the evaluation of a series of thioquinazoline-N-aryl-acetamide hybrids against hepatitis B virus (HBV). These compounds demonstrated inhibitory effects on capsid assembly and showed potential for use in combination therapies with established antiviral agents like lamivudine . The synergistic effects observed suggest that N-(carbamothioylamino)acetamide derivatives could enhance the efficacy of existing treatments for chronic viral infections.

Q & A

Q. What are the established synthetic routes for N-(carbamothioylamino)acetamide hydrate, and what key intermediates are involved?

this compound is typically synthesized via multi-step reactions involving intermediates such as hydrazine hydrate or substituted acetamides. For example, analogous compounds like N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide are synthesized by reacting esters with hydrazine hydrate under reflux conditions . Key steps often include:

- Condensation reactions (e.g., coupling chloral hydrate with hydroxylamine derivatives to form hydroxyimino intermediates) .

- Acid hydrolysis (e.g., using concentrated sulfuric acid to cyclize intermediates into final products) .

- Solvent optimization (e.g., dichloromethane or dimethylformamide for improved solubility and yield) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- FTIR spectroscopy : Confirms functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for the acetamide moiety and N-H vibrations for the carbamothioyl group) .

- NMR spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., methyl groups adjacent to carbonyl at δ 2.1–2.3 ppm).

- ¹³C NMR : Resolves carbonyl carbons (δ 170–175 ppm) and thiourea-related carbons (δ 180–185 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for parent ions) .

Q. What in vitro assays are used to evaluate the bioactivity of this compound?

- Antimicrobial screening : Disk diffusion or broth microdilution assays against pathogens like Klebsiella pneumoniae to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity assays : MTT or Mosmann’s colorimetric assays to assess cell viability in mammalian cell lines (e.g., IC₅₀ values) .

- Enzyme inhibition studies : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Contradictions (e.g., unexpected NMR splitting or IR peak shifts) often arise from:

- Tautomerism : Thiourea groups may exhibit keto-enol tautomerism, requiring variable-temperature NMR or computational modeling (DFT) to confirm dominant forms .

- Hydrate stability : Water content in the hydrate form can alter crystallinity and spectral profiles. Thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) studies are recommended to assess hydration/dehydration behavior .

- Impurity profiling : HPLC-MS or related substance testing (per USP guidelines) identifies byproducts from incomplete reactions or degradation .

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?

- Design of Experiments (DoE) : Screen variables like temperature (e.g., 80–100°C), solvent polarity, and stoichiometry using response surface methodology (RSM) .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts may accelerate condensation steps while minimizing side reactions .

- Workup protocols : Acid-base extraction or recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC) .

Q. What computational methods are employed to predict the bioactivity and binding mechanisms of this compound with biological targets?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to targets (e.g., bacterial enzymes or inflammatory mediators). For example, docking scores and RMSD values validate interactions with active sites .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over nanosecond timescales (e.g., GROMACS or AMBER) .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to guide analog design .

Q. How does the hydrate form of N-(carbamothioylamino)acetamide influence its crystallinity and solubility compared to the anhydrous form?

- Crystallinity : X-ray diffraction (XRD) reveals distinct lattice parameters for hydrate vs. anhydrous forms. Hydrates often exhibit lower melting points due to water-mediated hydrogen bonding .

- Solubility : Hydrates generally show higher aqueous solubility (e.g., 10–20 mg/mL in water) compared to anhydrous forms. Phase-solubility diagrams (e.g., Higuchi and Connors method) quantify this behavior .

Q. What strategies mitigate toxicity risks during the handling of this compound in laboratory settings?

- Toxicological screening : Ames tests or in vitro hepatocyte assays identify mutagenic or cytotoxic potential .

- Engineering controls : Use fume hoods for synthesis and handling to limit inhalation exposure .

- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal contact, while respirators are advised for powder processing .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Range | Methodological Impact | Reference |

|---|---|---|---|

| Reaction Temperature | 80–90°C | Maximizes yield, minimizes degradation | |

| Solvent | DMF/Water (3:1) | Balances solubility and reactivity | |

| Reaction Time | 3–4 hours | Ensures complete conversion |

Q. Table 2. Analytical Techniques for Structural Validation

| Technique | Target Feature | Critical Observations | Reference |

|---|---|---|---|

| ¹H NMR | Methyl groups, NH protons | δ 2.1–2.3 ppm (CH₃CO), δ 8–9 ppm (NH) | |

| FTIR | C=O, N-H stretches | 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) | |

| HRMS | Molecular ion confirmation | [M+H]⁺ = Calculated ± 0.001 Da |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.